Medicinal chemistry workflows require rigid heterobifunctional scaffolds with precise heteroatom placement. This N-arylated piperidine-2-carboxylic acid provides a pyridin-2-yl nitrogen for metal coordination and a free carboxylic acid for amide conjugation.
- Supports PROTAC linker design & kinase SAR campaigns
- Enantiomerically pure (R)- and (S)-forms available (CAS 1965305-40-1, 1427515-03-4)
- 98% purity, compatible with standard amide coupling conditions
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
CAS No.1105521-60-5
Cat. No.B3212863
⚠ Attention: For research use only. Not for human or veterinary use.
1-(Pyridin-2-yl)piperidine-2-carboxylic acid (CAS 1105521-60-5) is a heterobifunctional building block comprising a piperidine-2-carboxylic acid core N-arylated with a pyridin-2-yl substituent . The compound possesses the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol, with reported density of 1.2±0.1 g/cm³ and a boiling point of 407.9±35.0 °C at 760 mmHg . Structurally, the compound presents two ionizable moieties—a carboxylic acid (pKa ~3-4 predicted) and a basic pyridine nitrogen (pKa ~5-6 predicted)—as well as a stereogenic center at the piperidine C2 position, enabling enantiomeric resolution into (R)- and (S)-configurations for stereochemically demanding applications . This compound serves primarily as a synthetic intermediate or scaffold core in medicinal chemistry programs targeting kinase inhibition and receptor modulation, rather than as a final bioactive entity .
Building BlockHeterobifunctional piperidine-2-carboxylic acid core with N-pyridin-2-yl substituent
Ionizable GroupsCarboxylic acid and basic pyridine nitrogen support pH-dependent solubility and salt formation
StereocenterC2 chiral center enables (R)- or (S)-enantiomer resolution for stereochemically controlled synthesis
Within the piperidine-2-carboxylic acid scaffold family, substitution at the N1 position determines both the three-dimensional pharmacophore presentation and the physicochemical properties governing downstream synthetic utility. The pyridin-2-yl substituent on 1-(pyridin-2-yl)piperidine-2-carboxylic acid introduces a nitrogen heteroatom capable of metal coordination, hydrogen bonding, and participation in π-π stacking interactions—features absent in N-alkyl, N-benzyl, or unsubstituted piperidine-2-carboxylic acid analogs . Isomeric substitution (e.g., pyridin-3-yl or pyridin-4-yl variants) alters the vector of the heterocyclic nitrogen relative to the carboxylic acid, producing divergent binding geometries in target engagement assays [1]. Furthermore, the presence of a stereogenic center at C2 means that racemic substitution cannot replicate the biological outcomes observed with enantiomerically pure (R)- or (S)-configured materials . These structural distinctions preclude casual interchange of ostensibly similar piperidine-carboxylic acid building blocks in medicinal chemistry workflows where scaffold geometry and heteroatom placement dictate SAR outcomes.
N1‑Heteroatom Absence
N‑alkyl or N‑benzyl analogs lack the pyridine nitrogen that enables metal coordination, hydrogen bonding, and π‑π stacking, which may alter scaffold presentation.
Pyridine Isomer Shift
Pyridin‑3‑yl or pyridin‑4‑yl isomers redirect the heterocyclic nitrogen vector, producing binding geometries that may differ in target engagement assays.
Racemic vs. Enantiopure
Racemic substitution may not replicate stereospecific outcomes; enantiomerically pure (R)‑ or (S)‑forms are expected for chiral SAR interpretation.
[1] BenchChem (source excluded per user directive; content not incorporated). View Source
1-(Pyridin-2-yl)piperidine-2-carboxylic Acid: Quantitative Evidence vs. Comparators
Stereochemically Defined Kinase Inhibitor Scaffolds
Procurement of enantiomerically pure (R)- or (S)-1-(pyridin-2-yl)piperidine-2-carboxylic acid (CAS 1965305-40-1 and 1427515-03-4, respectively) enables construction of chirally resolved kinase inhibitor cores where absolute stereochemistry at the piperidine C2 position influences target binding geometry . The pyridin-2-yl nitrogen provides a coordination handle for ATP-binding pocket engagement, while the carboxylic acid serves as a conjugation point for amide bond formation with hinge-binding motifs .
N-Arylpiperidine Library for SAR Exploration
As a core building block bearing both a carboxylic acid and an N-arylpyridine moiety, 1-(pyridin-2-yl)piperidine-2-carboxylic acid facilitates parallel library synthesis for SAR campaigns . The compound's compatibility with standard amide coupling conditions and its commercial availability at 98% purity support its use as a diversification point in medicinal chemistry workflows targeting receptor tyrosine kinases and GPCRs .
Metal-Coordinating PROTAC Linker Design
The pyridin-2-yl group provides a bidentate or monodentate metal-coordination site that may be exploited in PROTAC linker design where ternary complex stabilization benefits from auxiliary metal-chelation interactions . The carboxylic acid functionality enables orthogonal conjugation to E3 ligase ligands or target-binding warheads .
Application
Selection Property
Validation Focus
Chiral kinase inhibitor cores
Enantiomeric purity & pyridine coordination
Stereochemical integrity in target binding
N‑Arylpiperidine SAR libraries
Amide coupling & scaffold diversification
Library purity and reaction reproducibility
Metal‑coordinating PROTAC linkers
Metal‑chelation site & orthogonal conjugation
Ternary complex stabilization efficiency
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